Quinagolide HCl
Overview
Description
Quinagolide hydrochloride is a non-ergot-derived selective dopamine D2 receptor agonist. It is primarily used for the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin in the blood. Hyperprolactinemia can lead to various reproductive and metabolic disorders, including infertility, reduced libido, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinagolide hydrochloride involves multiple steps. One of the key synthetic routes starts with meta-hydroxybenzaldehyde. The process includes pyrolytic elimination, ring-closing metathesis (RCM), and phenyliodine bis(trifluoroacetate) (PIFA)-mediated Hofmann rearrangement of piperidine-3-carboxamide. These steps enable the formation of the 3-aminopiperidine skeleton, which is crucial for the compound’s activity .
Industrial Production Methods
For industrial-scale production, the starting material is often 1,6-dimethoxynaphthalene. This compound undergoes selective lithiation, catalytic hydrogenation, and hydrolysis to form the desired intermediates. The final steps involve Fischer esterification and alkylation to achieve the correct stereochemistry required for quinagolide hydrochloride .
Chemical Reactions Analysis
Types of Reactions
Quinagolide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions
Major Products
The major products formed from these reactions include various amine and ketone derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Quinagolide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying dopamine receptor agonists.
Biology: The compound is used to investigate the role of dopamine receptors in various physiological processes.
Medicine: Quinagolide hydrochloride is primarily used to treat hyperprolactinemia and has shown potential in treating breast pain and endometriosis
Industry: It is used in the pharmaceutical industry for the development of new dopamine receptor agonists
Mechanism of Action
Quinagolide hydrochloride exerts its effects by selectively binding to dopamine D2 receptors. This binding inhibits the secretion of prolactin from the pituitary gland. The compound’s activity is mediated predominantly by the (-) enantiomer, which interacts with the dopamine receptors to achieve a long-lasting reduction in prolactin levels .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine receptor agonist used for treating hyperprolactinemia but has more severe side effects.
Cabergoline: A newer dopamine receptor agonist with improved efficacy over bromocriptine
Uniqueness
Quinagolide hydrochloride is unique due to its non-ergot-derived structure, which reduces the risk of side effects commonly associated with ergot-derived compounds. It also offers a long-lasting reduction in prolactin levels, making it a preferred choice for patients intolerant to other treatments .
Properties
IUPAC Name |
(3R,4aR,10aS)-3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S.ClH/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24;/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3;1H/t16-,17+,19-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLKVIJLALMCBQ-VENMBWNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](C[C@@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94424-50-7 | |
Record name | Quinagolide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094424507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINAGOLIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33474X943Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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